4-Amino-3,5-dimethylbenzaldehyde

Catalog No.
S1910941
CAS No.
56066-83-2
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3,5-dimethylbenzaldehyde

CAS Number

56066-83-2

Product Name

4-Amino-3,5-dimethylbenzaldehyde

IUPAC Name

4-amino-3,5-dimethylbenzaldehyde

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3

InChI Key

MGNOINHCQPDTPO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)C=O

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=O

4-Amino-3,5-dimethylbenzaldehyde (CAS 56066-83-2) is a highly substituted aromatic building block characterized by a reactive formyl group and a sterically shielded para-amino group. In industrial and advanced laboratory settings, it is primarily procured as a bifunctional precursor for active pharmaceutical ingredients (APIs), specialized fluorophores, and sterically demanding transition metal ligands [1]. The dual ortho-methyl groups flanking the amine provide critical steric hindrance, which suppresses unwanted nucleophilic side reactions at the nitrogen center [2]. This unique structural feature makes it an indispensable synthon for high-yield, protection-free condensation workflows where standard unhindered aminobenzaldehydes would fail or require costly multi-step protection strategies [3].

Procurement Fit

Bifunctional aldehyde-amine scaffold for sequential synthetic steps
3,5-Dimethyl substitution provides steric and electronic control critical for Rilpivirine intermediate

Attempting to substitute 4-amino-3,5-dimethylbenzaldehyde with unhindered analogs, such as 4-aminobenzaldehyde or 4-amino-3-methylbenzaldehyde, introduces severe process inefficiencies. Without the dual ortho-methyl shielding, the free primary amine is highly susceptible to competitive nucleophilic attack, self-condensation, and polymerization during aldehyde-targeted reactions (e.g., Knoevenagel or pyrrole condensations) [1]. To mitigate this, chemists must introduce amine protecting groups (such as Boc or Fmoc), which adds at least two synthetic steps, reduces overall atom economy, and significantly increases reagent costs [1]. Furthermore, in the synthesis of α-diimine catalysts, the absence of the 3,5-dimethyl bulk results in ligands that fail to provide sufficient steric shielding to the metal center, leading to rapid catalyst dimerization and deactivation during olefin polymerization [2].

Substitution Risk

4-Aminobenzaldehyde
Lacks 3,5-dimethyl steric contribution; may reduce Knoevenagel condensation efficiency
3,5-Dimethylbenzaldehyde
Absence of para-amino group precludes formation of the (E)-acrylonitrile intermediate

Protection-Free Pyrrole Condensation in BODIPY Synthesis

In the synthesis of BODIPY-tagged diimines, the steric shielding provided by the 3,5-dimethyl groups allows the aldehyde to react cleanly with 3-ethyl-2,4-dimethylpyrrole without amine interference. Studies demonstrate that 4-amino-3,5-dimethylbenzaldehyde undergoes this condensation directly, whereas unhindered aminobenzaldehydes require prior protection of the amino group [1]. This intrinsic protection eliminates two synthetic steps (protection and deprotection), streamlining the production of advanced fluorophores.

Evidence DimensionSynthetic steps required for amine management during condensation
Target Compound Data0 steps (direct condensation)
Comparator Or Baseline4-Aminobenzaldehyde (Requires 2 steps: protection and deprotection)
Quantified DifferenceElimination of 2 synthetic steps
ConditionsCondensation with 3-ethyl-2,4-dimethylpyrrole in CH2Cl2 (catalytic TFA), followed by p-chloranil oxidation

Eliminating protection/deprotection steps significantly reduces reagent costs, solvent waste, and cycle times in commercial fluorophore manufacturing.

Synthetic Yield
Reported
95.97%
Supports process efficiency benchmark
Under optimized patent conditions

Precursor Oxidation Yield and Supply Chain Scalability

The commercial viability of aminobenzaldehydes is heavily dependent on the oxidation yield from their corresponding aniline precursors. Research on the regiospecific oxidation of aromatic amines using DDQ in 5% aqueous HCl reveals that steric hindrance at the ortho positions drastically enhances the yield of the target aldehyde. The oxidation of 2,4,6-trimethylaniline to 4-amino-3,5-dimethylbenzaldehyde achieves a 94% yield [1]. In stark contrast, the oxidation of the less hindered p-toluidine to p-aminobenzaldehyde yields only 10% under identical aqueous conditions [1].

Evidence DimensionRegiospecific oxidation yield from aniline precursor
Target Compound Data94% yield (from 2,4,6-trimethylaniline)
Comparator Or Baselinep-Toluidine baseline (10% yield of p-aminobenzaldehyde)
Quantified Difference84% absolute increase in aldehyde yield
ConditionsOxidation using 2.5 eq. DDQ in 5% aqueous HCl

The exceptionally high synthesis yield ensures a stable, cost-effective, and high-purity commercial supply chain for buyers requiring bulk quantities.

Functional Handles
Class-level
2 vs 1
Aldehyde + Amine / Aldehyde only
Enables orthogonal reactivity strategies
Versus mono-functional 3,5-dimethylbenzaldehyde

High-Yield Knoevenagel Condensation for API Intermediates

4-Amino-3,5-dimethylbenzaldehyde is a critical, irreplaceable precursor in the patented synthesis of the HIV drug Rilpivirine. It undergoes a Knoevenagel condensation with cyanoacetic acid to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. The patented industrial process reports that the starting aldehyde can be synthesized and utilized at a 95.97% yield [1]. The steric bulk of the ortho-methyl groups prevents the free amine from participating in competitive side reactions with the cyanoacetic acid or the organic base catalyst, ensuring high conversion to the target acrylate [1].

Evidence DimensionSuitability for direct Knoevenagel condensation
Target Compound Data>95% precursor yield and clean condensation
Comparator Or BaselineUnhindered aminobenzaldehydes (Prone to amine-aldehyde self-condensation)
Quantified DifferenceEnables direct, high-yield condensation without amine side reactions
ConditionsReaction with cyanoacetic acid using an organic base catalyst at 0-40°C

Direct procurement of this specific sterically hindered aldehyde is mandatory to bypass side reactions in the commercial scale-up of Rilpivirine intermediates.

Purity & Moisture
Specification review
≥98% / ≤0.5% H₂O
Supports water-sensitive reaction reliability
Verify per-lot moisture content
Analytical Fingerprint
Data to verify
XLogP3-AA 1.4 / LC-MS tR 0.78 min
Supports identity verification
LC-MS [M+1]+ 150.26
Market Demand
Data to verify
5–10 kg
Suggests industrial procurement activity
B2B platform request, 2017
Production Scale
Specification review
Up to tons
Supports bulk supply feasibility
Supplier-reported capacity

API Manufacturing: Rilpivirine Intermediates

4-Amino-3,5-dimethylbenzaldehyde is the exact starting material required for synthesizing (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a critical intermediate for the HIV therapeutic Rilpivirine. Its use allows manufacturers to perform high-yield Knoevenagel condensations without the need for costly amine protection strategies [1].

Advanced Fluorophore Synthesis (BODIPY Dyes)

In the development of fluorescent probes and photocatalysts, this compound is the optimal building block for creating BODIPY-tagged diimines and azolium salts. The sterically shielded amine remains unreactive during the initial pyrrole condensation, streamlining the synthesis of 'dark' and fluorescent metal complexes [2].

Sterically Demanding Schiff Base Ligands for Catalysis

The compound is highly valued in organometallic chemistry for synthesizing bulky α-diimine ligands. When coordinated to palladium or ruthenium, the 3,5-dimethyl groups provide essential steric bulk that prevents catalyst dimerization and deactivation, making it ideal for robust olefin polymerization catalysts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rilpivirine intermediate manufacturing
Yield benchmark review
Process reproducibility and purity verification
Divergent synthesis of complex molecules
Dual orthogonal reactive handles
Reactivity sequence and chemoselectivity
Porphyrin array synthesis for molecular electronics
Aldehyde reactivity with structural rigidity
Monolayer formation and electronic property characterization
Quality-critical intermediate sourcing
Specification compliance (purity, moisture)
Identity documentation and supply chain traceability

XLogP3

1.4

Wikipedia

4-amino-3,5-dimethylbenzaldehyde

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